1-Bromo-3-(pentyloxy)-5-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-3-(pentyloxy)-5-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic bromides It is characterized by the presence of a bromine atom, a pentyloxy group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(pentyloxy)-5-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by the introduction of the pentyloxy and trifluoromethoxy groups. One common method is the bromination of 3-(pentyloxy)-5-(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(pentyloxy)-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, forming the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium, or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
1-Bromo-3-(pentyloxy)-5-(trifluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-(pentyloxy)-5-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene: Lacks the pentyloxy group, making it less lipophilic and potentially less bioavailable.
1-Bromo-3-(pentyloxy)benzene: Lacks the trifluoromethoxy group, which may reduce its chemical stability and reactivity.
3-(Pentyloxy)-5-(trifluoromethoxy)benzene: Lacks the bromine atom, limiting its utility in nucleophilic substitution reactions.
Uniqueness: 1-Bromo-3-(pentyloxy)-5-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both pentyloxy and trifluoromethoxy groups enhances its lipophilicity and chemical stability, while the bromine atom provides a reactive site for further functionalization.
Properties
IUPAC Name |
1-bromo-3-pentoxy-5-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF3O2/c1-2-3-4-5-17-10-6-9(13)7-11(8-10)18-12(14,15)16/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWIWDNSXVAZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=CC(=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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